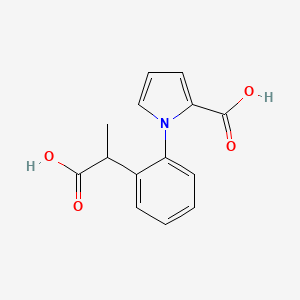
6-Bromo-4-methoxy-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11BrO It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the dihydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the bromination of 4-methoxy-1,2-dihydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The dihydronaphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.
Major Products:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include 6-bromo-4-methoxy-1,2-naphthoquinone or 6-bromo-4-methoxy-1,2-naphthaldehyde.
Reduction Reactions: Products include 6-bromo-4-methoxy-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
6-Bromo-4-methoxy-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-methoxy-1,2-dihydronaphthalene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Bromo-6-methoxynaphthalene: Similar structure but with the bromine and methoxy groups at different positions.
6-Bromo-2-methoxynaphthalene: Another isomer with different substitution pattern.
4-Methoxy-1,2-dihydronaphthalene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 6-Bromo-4-methoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Propiedades
Número CAS |
922714-98-5 |
|---|---|
Fórmula molecular |
C11H11BrO |
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
6-bromo-4-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h4-7H,2-3H2,1H3 |
Clave InChI |
YLWRDTXCMONCIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CCCC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)






![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)


